ONO-8130, chemically known as 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid, is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP1. [, , , ] This classification highlights its role in scientific research as a tool to investigate and potentially modulate the physiological effects of PGE2 signaling through the EP1 receptor.
ONO-8130 is a chemical compound identified as a selective antagonist of the prostanoid EP1 receptor. It has shown significant potential in alleviating bladder pain associated with cystitis, particularly in preclinical studies involving mice. The compound operates by blocking the action of prostaglandin E2, which is linked to bladder pain mechanisms.
ONO-8130 was developed and patented by ONO Pharmaceutical Co., Ltd. It falls under the classification of non-steroidal anti-inflammatory drugs (NSAIDs) due to its role in modulating pain and inflammation through receptor antagonism. The compound specifically targets the prostanoid EP1 receptor, which plays a crucial role in various physiological processes, including pain perception and inflammation.
The synthesis of ONO-8130 involves several steps that typically include the formation of a tricyclic structure. The synthetic pathway may utilize techniques such as:
The patent literature provides specific examples of synthetic routes that yield ONO-8130, detailing the selection of substituents and reaction conditions that optimize yield and purity .
The molecular structure of ONO-8130 features a tricyclic framework with various substituents that contribute to its biological activity. The precise arrangement of atoms within the molecule allows for selective binding to the EP1 receptor.
Key structural data includes:
ONO-8130 primarily engages in receptor-mediated interactions rather than undergoing extensive chemical transformations in biological systems. Its mechanism involves:
The mechanism by which ONO-8130 exerts its effects involves:
Data from pharmacological studies indicate that oral administration of ONO-8130 significantly alleviates symptoms associated with cyclophosphamide-induced cystitis in mice, demonstrating its therapeutic potential .
The physical properties of ONO-8130 include:
Chemical properties relevant to its functionality include:
ONO-8130 has promising applications in several areas:
EP1 receptors belong to the class A G-protein-coupled receptor (GPCR) family, encoded by the PTGER1 gene in humans (chromosome 19p13.1). These receptors exhibit their highest expression density in tissues involved in nociceptive transmission, including the urothelium, dorsal root ganglia, and spinal cord segments (particularly L6-S1) that receive bladder afferent input [3] [10]. Unlike other PGE2 receptors (EP2-EP4), EP1 primarily couples to Gq proteins, activating phospholipase C (PLC) and subsequently increasing intracellular inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade elevates intracellular calcium concentrations ([Ca²⁺]i) and potentiates transient receptor potential vanilloid 1 (TRPV1) channel activity, ultimately enhancing neuronal excitability in peripheral and central pain pathways [3] [8].
In the context of bladder nociception, PGE2 release during inflammation (e.g., cyclophosphamide-induced cystitis or proteinase-activated receptor-2 activation) sensitizes primary afferent nerves via EP1 receptors. This sensitization manifests behaviorally as referred hyperalgesia in the lower abdomen and visceromotor responses to bladder distension. Molecular studies demonstrate that intravesical PGE2 administration triggers rapid phosphorylation of extracellular signal-regulated kinase (ERK) in the L6 spinal cord, a key mediator of central sensitization. This ERK phosphorylation is abolished by ONO-8130 pretreatment, confirming the critical involvement of EP1 receptors in spinal nociceptive processing [1] [8] [10]. Furthermore, EP1 receptor mRNA is upregulated in bladder tissue during cystitis, creating a positive feedback loop where inflammation enhances PGE2 synthesis (via cyclooxygenase-2 induction), which in turn activates more EP1 receptors on sensory nerves and urothelial cells [1] [8].
Table 1: Endogenous Ligand Potency and Selectivity at EP1 Receptors
Ligand | Species | Potency (pKi) | Relative Selectivity vs. Other EP Receptors | Functional Response |
---|---|---|---|---|
PGE2 | Human | 7.3 - 8.0 | EP1 > EP3 > EP2 ≈ EP4 | Full agonist |
PGE1 | Human | 6.8 | EP1 ≈ EP2 ≈ EP4 > EP3 | Full agonist |
PGF2α | Human | 6.2 - 6.3 | FP > EP1 > EP3 | Full agonist |
17-phenyl-ω-trinor-PGE2 | Mouse | 7.9 | EP1 > EP3 | Full agonist |
Iloprost | Human | 5.6 - 8.0 | IP > EP1 > EP3 | Partial agonist |
Sulprostone | Rat | 7.0 | EP3 > EP1 | Full agonist |
Data compiled from binding studies in heterologous expression systems [3]
The distinct role of EP1 receptors in nociception is further highlighted by their limited involvement in classical inflammatory responses. In cyclophosphamide-induced cystitis models, EP1 antagonism with ONO-8130 significantly reduced bladder pain-like behaviors and referred hyperalgesia but had minimal effects on increased bladder weight, vascular permeability, or cyclooxygenase-2 (COX-2) upregulation in bladder tissue. This pharmacological profile suggests that EP1 receptors primarily modulate neuronal hypersensitivity rather than the underlying tissue inflammation, positioning them as attractive targets for pain-specific interventions without broad anti-inflammatory effects [1].
The development of ONO-8130 was driven by the need for highly selective pharmacological tools to dissect the contributions of individual prostanoid receptors in pain pathways. Older generation compounds like AH6809 exhibited insufficient selectivity, binding to EP1, EP2, DP1, and TP receptors with similar affinities, thereby confounding the interpretation of their analgesic effects [3] [5]. ONO-8130 demonstrates exceptional selectivity for EP1 over other prostanoid receptors (EP2, EP3, EP4, FP, IP, TP, DP1), enabling researchers to isolate EP1-mediated effects in complex biological systems. This selectivity is critical because PGE2 activates four distinct EP receptors that often exert opposing effects—for example, EP1 and EP3 generally promote excitation and nociception, whereas EP2 and EP4 typically induce smooth muscle relaxation and may have anti-nociceptive effects under certain conditions [3] [5].
Table 2: Effects of ONO-8130 in Preclinical Models of Visceral Pain
Experimental Model | Dose/Route | Key Findings | Proposed Mechanism | Reference |
---|---|---|---|---|
Cyclophosphamide-induced cystitis (mouse) | 0.3-30 mg/kg (oral pre-treatment) | Dose-dependent reduction in bladder pain-like behavior (57-92% inhibition) and referred hyperalgesia; minimal effect on bladder inflammation markers | Blockade of peripheral and central EP1 receptors | [1] [2] |
Established cyclophosphamide-induced bladder pain (mouse) | 30 mg/kg (oral post-treatment) | Reversal of existing bladder pain-like behavior (68% reduction) and referred hyperalgesia | Inhibition of ongoing EP1-mediated nociceptive signaling | [1] [6] |
Intravesical PGE2-induced spinal ERK phosphorylation (mouse) | 30 mg/kg (oral) | Complete blockade of ERK phosphorylation in dorsal commissure; partial inhibition in medial dorsal horn and sacral parasympathetic nucleus | Attenuation of PGE2-mediated central sensitization in spinal cord | [1] [2] |
PAR2-triggered referred hyperalgesia (mouse bladder) | Not directly tested | Conceptual validation: Hyperalgesia prevented by indomethacin, suggesting prostanoid dependence | Implicated EP1 in PAR2/PGE2 crosstalk | [8] |
Acetic acid-induced bladder inflammation (rat) | Pharmacological validation via EP1 antagonist ONO-8711 | Reduction in inflammation-enhanced afferent nerve discharges (32% of control at 3 mg/kg) | Blockade of EP1-mediated afferent sensitization | [10] |
In vivo studies demonstrate ONO-8130's efficacy in both preventing and reversing established bladder pain. Oral administration (0.3-30 mg/kg) produces dose-dependent inhibition of nociceptive behaviors in cyclophosphamide-induced cystitis models, with higher doses (30 mg/kg) achieving near-complete abolition of referred hyperalgesia. Importantly, ONO-8130 administration after cystitis establishment (2.75-4.75 hours post-cyclophosphamide) effectively reverses both acute and persistent phases of bladder pain, highlighting its potential to treat existing pain states rather than merely preventing their development. This temporal flexibility distinguishes EP1 antagonism from some preventive-only approaches [1] [2] [6].
The therapeutic rationale for selective EP1 antagonism extends beyond direct receptor blockade on nociceptors. By inhibiting PGE2-induced ERK phosphorylation in the L6 spinal cord, ONO-8130 interrupts a critical pain amplification pathway. ERK activation in spinal neurons regulates immediate-early gene expression (e.g., c-Fos), enhances neurotransmitter release, and promotes central sensitization—all contributing to chronic pain maintenance. ONO-8130's ability to penetrate the CNS and suppress this pathway positions it as a modulator of both peripheral and central sensitization processes [1] [2]. Furthermore, in guinea pig trachea models, ONO-8130 selectively blocks the contractile phase of PGE2 responses without affecting EP2-mediated relaxation, illustrating its precision in dissecting complex physiological responses involving multiple prostanoid receptors [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7